![molecular formula C7H6N2OS B2993979 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one CAS No. 1451041-77-2](/img/structure/B2993979.png)
1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one
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Overview
Description
1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. It is a nitrogen-containing organic compound that contains a pyridine ring fused to a thiazine ring. PTZ has been used in various fields of research, including neuroscience, pharmacology, and toxicology.
Scientific Research Applications
Ligands for the GABA Receptor Complex : Weber and Erker (2002) synthesized 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one as a potential ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex, starting from 2-chloro-3-nitropyridine (Weber & Erker, 2002).
Pyrido[1,2-a]pyrazine and 1,4-Thiazine Derivatives : Duan et al. (2021) explored the synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives through reactions involving pyridinium 1,4-zwitterionic thiolates (Duan et al., 2021).
Microwave Assisted Green Chemical Synthesis : Dandia et al. (2004) achieved the synthesis of previously unknown compounds like spiro [3H-indole-3,2′-[4H] pyrido[3,2-e]-1,3-thiazine]-2,4′(1H)diones using microwave irradiation, demonstrating a green chemical approach (Dandia et al., 2004).
Chemistry of Pyrido-oxazines, Pyrido-thiazines, and Pyrido-diazines : Hermecz (2003) provided a comprehensive review of the chemistry, including synthesis, reactions, and utilization, of pyrido-oxazines, pyrido-thiazines, and pyrido-diazines (Hermecz, 2003).
Synthesis of Tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones : Raja and Perumal (2006) developed a multi-component synthesis method for diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, demonstrating a novel tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).
Synthesis of Benzo[b]pyridazino[3,4-e][1,4]thiazines : Arghiani et al. (2015) synthesized new 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, evaluating their inhibitory activity against enzymes like soybean 15-lipoxygenase (Arghiani et al., 2015).
Structural and Conformational Analysis : Karczmarzyk and Malinka (2006) reported the crystal structure of a compound with a pyrido[3,2-e]pyrazino[1,2-b][1,2]thiazine ring system, highlighting its molecular conformation and intermolecular interactions (Karczmarzyk & Malinka, 2006).
Synthesis of Pyrido[1,2-a]pyrazine Derivatives : Dyachenko and Chernega (2007) described the synthesis of pyrido[2,1-b]thiazines, solving their structure through X-ray diffraction structural analysis (Dyachenko & Chernega, 2007).
Psychotropic Activity Study : Paronikyan et al. (2005) synthesized new heterocyclic systems like 8-benzylamino-1,2-dihydro-10-oxo-2,2,5-trimethyl-4H-pyrano[4′3′∶4,5]pyrido[3,2-e]-1,3-thiazine and investigated its psychotropic properties (Paronikyan et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1H-pyrido[3,4-b][1,4]thiazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCWIGPZBILFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one |
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